REACTION_CXSMILES
|
[Cl-].C([NH+](CC)CC)C.[C:9]1([CH3:19])[CH:14]=CC(S([O-])(=O)=O)=C[CH:10]=1.[NH+]1C=CC=CC=1.S(=O)(=O)(O)[O-].[NH4+].S(=O)(=O)(O)[O-].[K+].[CH:38]([O:45][CH2:46]C)([O:42][CH2:43]C)OCC.CC(C)=CC=O>S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)C>[CH3:46][O:45][CH:38]([O:42][CH3:43])[CH:10]=[C:9]([CH3:19])[CH3:14] |f:0.1,2.3,4.5,6.7,10.11|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[NH+](CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
is then stirred at this temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction conditions
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CUSTOM
|
Details
|
warms to 10° C.
|
Type
|
CUSTOM
|
Details
|
owing to the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to 21° C. over the course of 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
ADDITION
|
Details
|
The filtrate is mixed with potassium carbonate
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The potassium carbonate is then likewise filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |